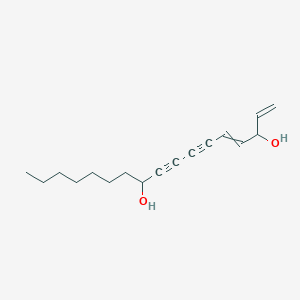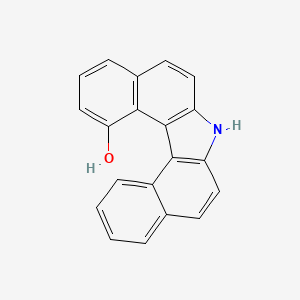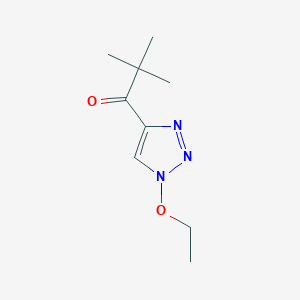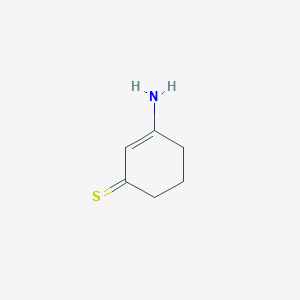
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is a chemical compound with the molecular formula C14H29BrP It is a phosphine derivative, which is a class of compounds containing a phosphorus atom bonded to three alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide typically involves the reaction of ditert-butylphosphine with 2-cyclopropylethyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide involves its ability to coordinate with metal centers in catalytic reactions. The phosphorus atom in the compound acts as a donor, forming a bond with the metal center. This coordination facilitates various catalytic processes, including bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and the metal center used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ditert-butylphosphine: A simpler phosphine derivative without the cyclopropylethyl group.
Cyclopropylethylphosphine: Lacks the tert-butyl groups.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is unique due to the presence of both tert-butyl and cyclopropylethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in catalytic applications. The compound’s ability to stabilize metal centers and facilitate specific reactions sets it apart from other phosphine derivatives.
Propriétés
Numéro CAS |
113612-85-4 |
|---|---|
Formule moléculaire |
C13H28BrP |
Poids moléculaire |
295.24 g/mol |
Nom IUPAC |
ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide |
InChI |
InChI=1S/C13H27P.BrH/c1-12(2,3)14(13(4,5)6)10-9-11-7-8-11;/h11H,7-10H2,1-6H3;1H |
Clé InChI |
SGHGTWBESNADKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CCC1CC1)C(C)(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)

![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


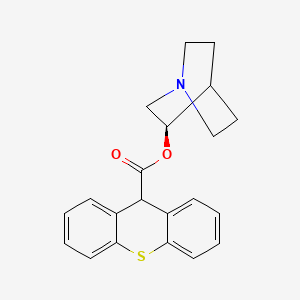
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
